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Compound of Interest

Compound Name: 2-Dec-1-yn-5-yloxyoxane

Cat. No.: B15286987

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the
preparation of alkynes from alkenes, a fundamental transformation in organic synthesis. The
following methods are highlighted due to their reliability and broad applicability in research and
development settings, including drug discovery.

Method 1: Bromination-Dehydrobromination of
Alkenes

This classical and robust two-step method involves the initial bromination of an alkene to form a
vicinal dibromide, followed by a double dehydrobromination using a strong base to yield the
corresponding alkyne.[1][2][3][4][5] This approach is particularly useful for the synthesis of
internal alkynes from disubstituted alkenes.
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Caption: Bromination-Dehydrobromination Workflow.
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Experimental Protocol: Synthesis of Diphenylacetylene
from trans-Stilbene

This protocol is adapted from established literature procedures.[1][3][5]
Step 1: Bromination of trans-Stilbene to meso-Stilbene Dibromide

 In a suitable flask, dissolve trans-stilbene (1.0 eq) in a minimal amount of a suitable solvent
such as glacial acetic acid or dichloromethane.[2][3]

o With stirring, add a solution of bromine (1.1 eq) in the same solvent dropwise. Alternatively,
pyridinium hydrobromide perbromide (1.1 eq) can be used as a safer source of bromine.[3]

[4][5]

o A white solid of meso-stilbene dibromide will precipitate. Continue stirring for a designated
period (e.g., 1 hour) to ensure complete reaction.[1]

o Collect the solid product by vacuum filtration and wash with a cold solvent (e.g., cold
dichloromethane or methanol) to remove excess bromine and impurities.[2][5]

e Dry the product to obtain meso-stilbene dibromide.
Step 2: Dehydrobromination of meso-Stilbene Dibromide to Diphenylacetylene

 In a round-bottom flask equipped with a reflux condenser, prepare a solution of a strong
base, such as potassium hydroxide (4.0 eq), in a high-boiling solvent like absolute ethanol or
ethylene glycol.[1][3]

e Add the prepared meso-stilbene dibromide to the basic solution.

» Heat the reaction mixture to reflux for an extended period (e.g., 24 hours) to effect the double
dehydrobromination.[1]

 After cooling, pour the reaction mixture into cold water to precipitate the crude
diphenylacetylene.

e Collect the solid product by vacuum filtration and wash with water.
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e The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to yield pure diphenylacetylene.[3]

: _

Starting Reaction .
. Product Reagents . Yield (%) Reference
Material Time
meso-
) ) Bromine in
trans-Stilbene  Stilbene 1 hour 82-87 [1]
) ) Ether
Dibromide
meso-
) Diphenylacet KOH in
Stilbene 24 hours 77-81 [1]
) ) ylene Ethanol
Dibromide
Pyridinium
hydrobromide
) Diphenylacet perbromide, 20 min
trans-Stilbene ) ~100 (Step 1) [3]
ylene then KOH in (reflux)
Ethylene
Glycol

Method 2: Oxidative Cleavage followed by Corey-
Fuchs Reaction

This multi-step sequence begins with the oxidative cleavage of an alkene to an aldehyde. The

resulting aldehyde is then converted to a terminal alkyne via the Corey-Fuchs reaction.[6][7]

This method is particularly valuable for synthesizing terminal alkynes from monosubstituted

alkenes.

Experimental Workflow
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Caption: Oxidative Cleavage & Corey-Fuchs Reaction.

Experimental Protocol

Step 1: Oxidative Cleavage of Styrene to Benzaldehyde
This protocol is based on general procedures for styrene oxidation.[8][9]

o To a solution of styrene (1.0 eq) in a suitable solvent like acetonitrile, add the catalyst (e.g., a
Schiff base functionalized Ni(ll) complex, 1 mol%).[8]

e Add an oxidant, such as 30% hydrogen peroxide (5.0 eq), to the mixture.[8]
o Heat the reaction at a specified temperature (e.g., 80°C) for a set time (e.g., 6 hours).[8]

 After cooling, the reaction mixture is worked up, and the product, benzaldehyde, is isolated
and purified, typically by chromatography.

Step 2: Corey-Fuchs Reaction of Benzaldehyde to Phenylacetylene
This protocol is adapted from literature procedures for the Corey-Fuchs reaction.[10]
e Formation of the Dibromoalkene:

o To a solution of triphenylphosphine (3.0 eq) in dry dichloromethane at 0°C under an inert
atmosphere, add carbon tetrabromide (1.5 eq).

o Stir the mixture for 15 minutes at 0°C.
o Add a solution of benzaldehyde (1.0 eq) in dry dichloromethane.
o Allow the reaction to warm to room temperature and stir overnight.

o Isolate the 1,1-dibromo-2-phenylethene product by filtration and purification via silica gel
chromatography.

o Conversion to the Terminal Alkyne:
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o Dissolve the 1,1-dibromo-2-phenylethene (1.0 eq) in dry tetrahydrofuran and cool to -78°C
under an inert atmosphere.

o Add n-butyllithium (1.9 eq, 2.5 M solution in hexanes) dropwise.
o Stir the solution for 20 minutes at -78°C.

o The reaction is then quenched, for example, by the addition of water, to yield

phenylacetylene.
Starting Reaction .
. Product Reagents . Yield (%) Reference
Material Time
. 88
Ni(ll) _
Benzaldehyd (conversion),
Styrene Complex, 6 hours [8]
e 70
H202 o
(selectivity)
1,1-Dibromo-
Benzaldehyd )
2- CBr4, PPh3 Overnight 82 [10]
e
phenylethene
3-(2- Terminal CBr4, PPh3,
) ) 86 (overall) [11]
furyl)acrolein Alkyne then n-BuLi

Method 3: Oxidative Cleavage followed by Seyferth-
Gilbert Homologation

Similar to the Corey-Fuchs approach, this method utilizes an aldehyde intermediate generated
from an alkene via oxidative cleavage. The aldehyde is then converted to a terminal alkyne
using the Seyferth-Gilbert homologation, often employing the Bestmann-Ohira reagent for
milder reaction conditions.[12][13][14]

Experimental Workflow
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Caption: Oxidative Cleavage & Seyferth-Gilbert Homologation.

Experimental Protocol: Synthesis of a Terminal Alkyne
from an Aldehyde

This protocol is based on a general procedure for the Seyferth-Gilbert homologation using the
Bestmann-Ohira reagent.[15]

In a flask under an inert atmosphere, cool a solution of a base, such as potassium ethoxide
(3.2 eq), in tetrahydrofuran to -78°C.

e Add a solution of the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)
(3.6 eq) in tetrahydrofuran and stir for 25 minutes at -78°C.

e Add a solution of the aldehyde (1.0 eq) in tetrahydrofuran via cannula transfer.
 Stir the reaction mixture at -78°C for 1 hour.

e Remove the cooling bath and allow the reaction to warm to room temperature.
e Quench the reaction with a saturated aqueous solution of ammonium chloride.
o Extract the product with a suitable organic solvent (e.g., hexanes/ether).

o Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under
reduced pressure.

Purify the crude product by flash column chromatography to afford the terminal alkyne.

Quantitative Data
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Starting Reaction .
. Product Reagents . Yield (%) Reference
Material Time
Bestmann-
Terminal Ohira 1 hour at
Aldehyde 84 [15]
Alkyne Reagent, -78°C
KOEt
Bestmann-
Various Ohira
Various ) Good to
Terminal Reagent, 5-17 hours [16]
Aldehydes excellent
Alkynes K2CO3,
MeOH

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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